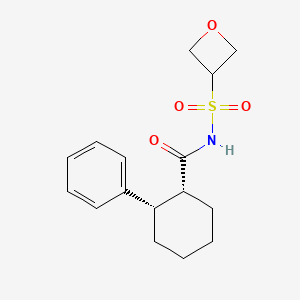
(1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide, also known as OPH-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexane carboxamide derivatives and has a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of (1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may modulate the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce changes in the expression of genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide is its potent anti-cancer activity against a wide range of cancer cell lines. This compound also has a unique molecular structure that makes it a promising candidate for drug development. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide. One of the most promising areas of research is in the development of this compound-based drugs for the treatment of cancer. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties. Additionally, studies are needed to investigate the potential applications of this compound in other fields of medicine, such as neurology and immunology.
Conclusion:
In conclusion, this compound is a novel compound with potent anti-cancer activity and a unique molecular structure that makes it a promising candidate for drug development. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine, and further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of (1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for the synthesis of this compound is via the reaction of (1R,2S)-1-amino-2-phenylcyclohexane with oxetane-3-sulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
(1R,2S)-N-(oxetan-3-ylsulfonyl)-2-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(17-22(19,20)13-10-21-11-13)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIRUHAKHHIBKE-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)NS(=O)(=O)C3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)NS(=O)(=O)C3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B7337053.png)
![[(3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(5-nitrothiophen-3-yl)methanone](/img/structure/B7337058.png)
![5-bromo-N-[(2S,3R)-2-ethenyloxolan-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7337065.png)
![[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(3-ethoxyphenyl)methanone](/img/structure/B7337068.png)
![1-[3-[5-[(1R,2R)-2-methyl-2-phenylcyclopropyl]-1,2,4-oxadiazol-3-yl]piperidin-1-yl]ethanone](/img/structure/B7337069.png)
![[(2S)-2-methyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337077.png)
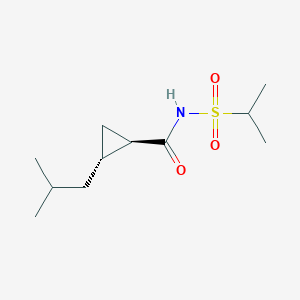
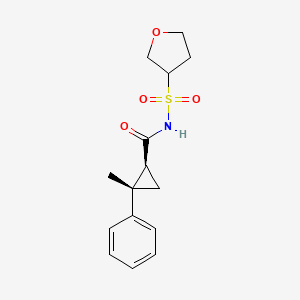
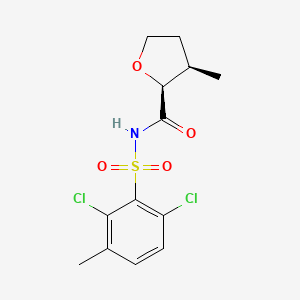
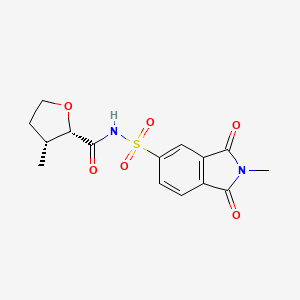
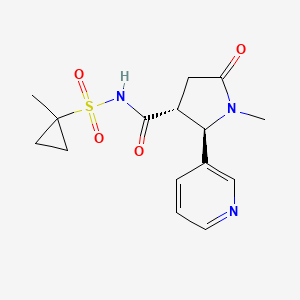
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B7337144.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7337153.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B7337157.png)
